molecular formula C13H7BrClN3OS B11286488 N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11286488
M. Wt: 368.64 g/mol
InChI Key: QDHFWLGLCKXKAC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electronic properties, and a carboxamide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-bromo-4-chloroaniline with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-chlorophenyl)acetamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • 2-bromo-4-chlorophenyl-2-bromobutanoate

Uniqueness

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of the benzothiadiazole core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and materials science .

Properties

Molecular Formula

C13H7BrClN3OS

Molecular Weight

368.64 g/mol

IUPAC Name

N-(2-bromo-4-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C13H7BrClN3OS/c14-9-6-8(15)2-4-10(9)16-13(19)7-1-3-11-12(5-7)18-20-17-11/h1-6H,(H,16,19)

InChI Key

QDHFWLGLCKXKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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